molecular formula C17H20N2O5 B12156002 N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B12156002
M. Wt: 332.4 g/mol
InChI Key: MYDZQKNFGJWDIM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, also known by its chemical formula C18H18N2O5, is a complex organic compound. Let’s break down its structure:

  • The benzyl group (C6H5CH2) is attached to the nitrogen atom.
  • The pyridine ring (C5H4N) contains a hydroxyl group (OH) and a methyl group (CH3).

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyridine ring may yield a saturated derivative.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.

    Reduction: Sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst.

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products::
  • Oxidation: Formation of the corresponding carboxylic acid.
  • Reduction: Saturated derivative of the pyridine ring.
  • Substitution: Benzyl group substitution products.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its structural resemblance to certain natural products.

    Chemical Biology: Used as a probe to study specific biological pathways.

    Industry: Limited applications due to its complexity.

Mechanism of Action

    Molecular Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Unique Features: Its combination of benzyl and pyridine moieties sets it apart.

    Similar Compounds: Related compounds include other pyridine derivatives and benzyl-substituted molecules.

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C17H20N2O5/c1-11-6-13(20)8-17(22)19(11)10-16(21)18-9-12-4-5-14(23-2)15(7-12)24-3/h4-8,20H,9-10H2,1-3H3,(H,18,21)

InChI Key

MYDZQKNFGJWDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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